Cas no 868677-01-4 (3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

3-(Benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core functionalized with benzenesulfonyl and furan-2-yl substituents. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The benzenesulfonyl group enhances electrophilic character, while the furan moiety contributes to π-electron delocalization, influencing binding interactions. Its well-defined synthetic pathway allows for consistent purity and scalability. Applications include use as a precursor in the development of enzyme inhibitors or antimicrobial agents. The compound’s stability under standard conditions ensures reliable handling and storage for research purposes.
3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide structure
868677-01-4 structure
Product Name:3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
CAS No:868677-01-4
MF:C15H13N3O5S
MW:347.345822095871
CID:6220204
PubChem ID:7189767
Update Time:2025-06-13

3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
    • F1821-0723
    • SR-01000016051
    • SMR000806285
    • SR-01000016051-1
    • MLS001237935
    • 3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
    • 868677-01-4
    • AKOS024611793
    • CHEMBL1506469
    • HMS2963H08
    • N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
    • Inchi: 1S/C15H13N3O5S/c19-13(8-10-24(20,21)11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-9-22-12/h1-7,9H,8,10H2,(H,16,18,19)
    • InChI Key: KRNJNNWUYGYJBN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(NC1=NN=C(C2=CC=CO2)O1)=O)(=O)=O

Computed Properties

  • Exact Mass: 347.05759170g/mol
  • Monoisotopic Mass: 347.05759170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 124Ų

3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

Research Briefing on 3-(Benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide (CAS: 868677-01-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide (CAS: 868677-01-4) as a promising scaffold for drug development. This compound, characterized by its unique oxadiazole and furan moieties, has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide involves a multi-step process, starting with the condensation of furan-2-carbohydrazide with benzenesulfonyl chloride, followed by cyclization to form the oxadiazole ring. Recent studies have optimized this synthetic route to improve yield and purity, enabling large-scale production for preclinical testing. The compound's structural features, including the sulfonyl and oxadiazole groups, are critical for its bioactivity, as demonstrated by structure-activity relationship (SAR) studies.

In vitro and in vivo studies have elucidated the compound's mechanism of action, particularly its role as a potent inhibitor of key enzymes involved in inflammatory pathways. For instance, it has been shown to selectively target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has been attributed to its ability to disrupt bacterial cell wall synthesis.

Recent preclinical trials have further explored the anticancer potential of 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide. The compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers, by inducing apoptosis and inhibiting angiogenesis. These findings suggest its potential as a lead compound for the development of novel chemotherapeutic agents. However, further studies are needed to evaluate its pharmacokinetics and toxicity profiles in human subjects.

In conclusion, 3-(benzenesulfonyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide represents a versatile and pharmacologically active molecule with broad therapeutic applications. Ongoing research aims to refine its synthetic protocols, elucidate its molecular targets, and advance its clinical translation. This briefing underscores the importance of continued investment in the exploration of this compound and its derivatives to address unmet medical needs in inflammation, infection, and oncology.

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